N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide
Description
N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide is a complex azo-acetamide derivative characterized by a poly-substituted aromatic backbone. Its structure includes a chloro-cyano-nitro-substituted phenylazo group and a tertiary amine moiety with methoxyalkyl chains. Its molecular complexity arises from the interplay of electron-withdrawing (nitro, cyano) and electron-donating (methoxy, alkylamino) groups, which influence its electronic properties and reactivity .
Properties
CAS No. |
58204-91-4 |
|---|---|
Molecular Formula |
C23H27ClN6O5 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-5-[3-methoxybutyl(2-methoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C23H27ClN6O5/c1-15(35-4)7-8-29(9-10-34-3)18-5-6-21(22(13-18)26-16(2)31)27-28-23-17(14-25)11-19(30(32)33)12-20(23)24/h5-6,11-13,15H,7-10H2,1-4H3,(H,26,31) |
InChI Key |
IXXHZTCXWOJKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CCOC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)NC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide typically involves the following key steps:
- Diazotization and azo coupling : Formation of the azo linkage (-N=N-) by diazotizing a substituted aromatic amine (e.g., 2-chloro-6-cyano-4-nitroaniline) and coupling it with a substituted phenyl derivative containing amino groups.
- Functionalization of amino groups : Introduction of alkyl substituents such as 3-methoxybutyl and 2-methoxyethyl groups onto the amino functionalities to yield the substituted amino moiety.
- Acetamide formation : Acetylation of an amino group on the phenyl ring to form the acetamide group.
This synthetic route corresponds to classical azo dye chemistry combined with selective alkylation and acetylation steps.
Specific Preparation Method from Patent Literature
Although no direct preparation method for the exact compound was found in the open literature, related compounds with similar structures have been synthesized using a one-pot acetamide formation method involving:
- Reaction of substituted anilines with methoxyacetic acid in a nonpolar organic solvent.
- Catalysis by acid-binding agents such as pyridine, N-diisopropylethylamine, or 4-dimethylaminopyridine.
- Use of thionyl chloride (SOCl₂) for chlorination and activation under reflux conditions.
- Subsequent crystallization by adding a poor solvent (e.g., methanol, ethanol) and filtration.
This method achieves high purity (>99.8%) and yield (>93.5%) for related acetamide derivatives and is amenable to industrial scale-up due to its simplicity and environmental advantages.
Reaction Conditions and Reagents
Summary Table of Key Parameters
| Parameter | Range/Value | Remarks |
|---|---|---|
| Reaction temperature | 65–80 °C (for acetylation step) | Controlled heating during reflux |
| Reaction time | 5–8 hours (acetylation reflux) | Sufficient for complete conversion |
| Acid-binding agent molar ratio | 0.1–0.6 relative to aniline | Pyridine or N-methylmorpholine preferred |
| Solvent | Nonpolar organic solvents (toluene, cyclohexane) | Used for acetylation and crystallization |
| Crystallization temperature | 5–25 °C | Cooling step after concentration |
| Drying temperature | 65–80 °C | To remove residual solvents |
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage can yield primary amines, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of functional groups such as nitro and cyano can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound:
- Core structure : Azo-linked phenylacetamide.
- Substituents: Phenyl ring A: 2-chloro, 6-cyano, 4-nitro. Phenyl ring B: 5-[(3-methoxybutyl)(2-methoxyethyl)amino], 2-azo linkage. Acetamide group: N-linked to phenyl ring B.
Comparative Compounds:
2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide ()
- Core structure : Bis-acetamide with allyl and chlorobenzyl groups.
- Substituents :
- 4-Methoxyphenyl, 4-chlorobenzyl, and allyl groups.
- Key properties :
- Molecular weight: 386.871 g/mol.
- Melting point: 124.9–125.4°C.
- Polarity (Rf): 0.3 (60:40 ethyl acetate/petroleum ether).
- Synthesis : Multicomponent reaction involving allylamine and 4-chlorophenyl isocyanate (80% yield) .
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide ()
- Core structure: Azo-linked phenylacetamide with dinitro and cyanoethyl groups.
- Substituents: Phenyl ring A: 2-chloro, 4,6-dinitro. Phenyl ring B: 5-[allyl(2-cyanoethyl)amino], 4-methoxy.
- Key properties :
Acetamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- ()
- Core structure: Azo-linked phenylacetamide with bromo and diethylamino groups.
- Substituents: Phenyl ring A: 2-bromo, 6-cyano, 4-nitro. Phenyl ring B: 5-diethylamino.
Physicochemical Properties Comparison
Functional and Application Differences
- Target Compound: The presence of methoxybutyl/methoxyethyl amino groups enhances solubility in polar solvents, making it suitable for dye applications requiring aqueous compatibility. The chloro-cyano-nitro substitution pattern may improve lightfastness in textile dyes .
- Compound : Lacks azo groups but features allyl and chlorobenzyl moieties, suggesting utility in polymer crosslinking or medicinal chemistry (e.g., enzyme inhibition) .
- Compound: Bromo substitution and diethylamino groups may confer antimicrobial properties but raise regulatory concerns due to halogen persistence .
Key Structural Influences on Properties
Nitro Groups : Increase molecular polarity and thermal stability but reduce synthetic yields due to side reactions (e.g., reduction or decomposition) .
Methoxyalkyl Amino Groups: Improve solubility and reduce crystallinity, critical for liquid-phase applications (e.g., inkjet dyes) .
Halogen Substitution : Chloro/bromo groups enhance UV absorption and bioactivity but may require stringent environmental controls .
Biological Activity
N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide (CAS Number: 58204-91-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H27ClN6O5, with a molecular weight of approximately 502.95 g/mol. The compound features a complex structure that includes an azo group and various substituents that influence its biological activity.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 502.95 g/mol |
| Melting Point | 716.7 °C at 760 mmHg |
| Density | 1.29 g/cm³ |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study involving various N-substituted chloroacetamides demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The biological activity was assessed using quantitative structure-activity relationship (QSAR) analysis, which revealed that the position of substituents on the phenyl ring significantly affects antimicrobial efficacy .
Antimicrobial Efficacy Table
| Compound | Activity Against | Efficacy Level |
|---|---|---|
| N-[2-(4-Chlorophenyl)-acetamide] | S. aureus | High |
| N-[2-(3-Bromophenyl)-acetamide] | E. coli | Moderate |
| N-[2-(2-Chloro-6-cyano)-acetamide] | C. albicans | Low |
Anticancer Potential
Preliminary investigations into the anticancer properties of similar azo compounds suggest potential cytotoxic effects against various cancer cell lines. The presence of the nitro group is thought to enhance the compound's ability to induce apoptosis in cancer cells. For example, studies have shown that nitro-substituted compounds can disrupt cellular processes critical for cancer cell survival .
The biological activity of this compound is believed to involve several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes effectively.
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to decreased protein synthesis in microbial cells.
- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to increased ROS production, which can lead to oxidative stress in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antimicrobial Activity : A screening of newly synthesized N-substituted phenyl chloroacetamides found that those with halogen substitutions exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Research into nitro-substituted azo compounds has shown promising results in inducing apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents .
Q & A
Advanced Question
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or cytochrome P450 enzymes). Focus on the azo group’s electron-withdrawing effects and the methoxyalkyl chain’s hydrophobicity .
- QSAR Studies : Corrogate substituent effects (e.g., nitro vs. cyano groups) on bioactivity using Gaussian or Schrödinger software .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
How to design derivatives for structure-activity relationship (SAR) studies?
Advanced Question
- Core Modifications : Replace the chloro group with fluoro or bromo to study electronic effects on bioactivity .
- Side-Chain Variation : Substitute methoxybutyl/methoxyethyl groups with pyrrolidine or piperazine to alter solubility and binding affinity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) or microbial panels to link structural changes to IC shifts .
What are common pitfalls in interpreting biological assay data for this compound?
Advanced Question
- Cytotoxicity False Positives : Rule out nonspecific effects via counter-screens (e.g., hemolysis assays) .
- Solvent Artifacts : Ensure DMSO concentrations are <0.1% to avoid masking true activity .
- Metabolite Interference : Use LC-MS to confirm compound stability in assay media over 24h .
How to address low solubility in pharmacological studies?
Advanced Question
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Co-Solvent Systems : Use Cremophor EL or hydroxypropyl-β-cyclodextrin in PBS (pH 7.4) .
What are the key differences in reactivity between this compound and structurally similar azo dyes?
Advanced Question
- Electrophilic Susceptibility : The nitro and cyano groups increase susceptibility to nucleophilic attack compared to methyl or methoxy-substituted analogs .
- Photostability : UV-Vis studies show faster degradation under UV light ( 450 nm) due to the electron-deficient azo bond .
- Redox Behavior : Cyclic voltammetry reveals a lower reduction potential (-0.3 V vs. Ag/AgCl) compared to non-cyano analogs .
How to validate the environmental safety profile of this compound?
Advanced Question
- Ecotoxicity Assays : Test on Daphnia magna (LC) and Vibrio fischeri (bioluminescence inhibition) to assess aquatic toxicity .
- Degradation Studies : Perform photolysis (UV-A/B) and hydrolysis (pH 3–9) to identify persistent metabolites .
- QSAR-Environmental : Predict biodegradability using EPI Suite™, focusing on the azo bond’s lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
